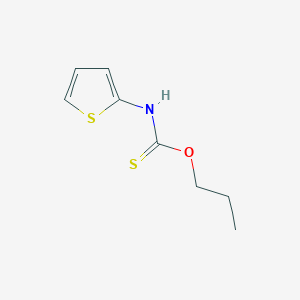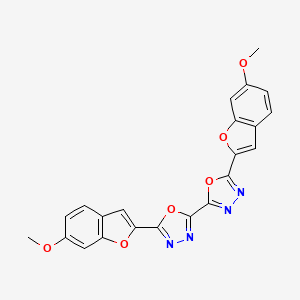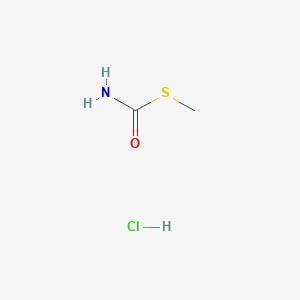![molecular formula C24H24NO5P B14590227 Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate CAS No. 61416-78-2](/img/structure/B14590227.png)
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate typically involves the reaction of an appropriate aldehyde with diphenylphosphite and an amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the temperature is maintained to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate exerts its effects involves interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(diphenylphosphoryl)acetate
- Ethyl [2-(diphenylphosphoryl)phenoxy]acetate
- Diphenyl phosphate derivatives
Uniqueness
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of both diphenoxyphosphoryl and phenyl groups.
Properties
CAS No. |
61416-78-2 |
|---|---|
Molecular Formula |
C24H24NO5P |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
ethyl 2-(diphenoxyphosphorylamino)-3-phenylbut-2-enoate |
InChI |
InChI=1S/C24H24NO5P/c1-3-28-24(26)23(19(2)20-13-7-4-8-14-20)25-31(27,29-21-15-9-5-10-16-21)30-22-17-11-6-12-18-22/h4-18H,3H2,1-2H3,(H,25,27) |
InChI Key |
HDPBXNQERUGJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)



![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)




![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
